3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate
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Overview
Description
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiophene-2-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography and recrystallization, can further enhance the efficiency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. Its antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage. The compound’s anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl thiophene-2-carboxylate can be compared with other similar compounds, such as:
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate: Similar structure but with a benzoate group instead of a thiophene-2-carboxylate group.
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate: Similar structure but with a furan-2-carboxylate group instead of a thiophene-2-carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H18O6S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C23H18O6S/c1-13-16-12-15(28-22(24)20-5-4-10-30-20)7-9-17(16)29-23(25)21(13)14-6-8-18(26-2)19(11-14)27-3/h4-12H,1-3H3 |
InChI Key |
NPFYKOJGPBHKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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